Superior BChE Selectivity versus 4,5- and 5,6-Diphenyl Regioisomers in Cholinesterase Inhibition Assays
In a direct head-to-head comparison, the 4,6-diphenylpyridazin-3(2H)-one derivative 11g bearing an N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl) substituent demonstrated the highest and most selective BChE inhibition (IC50 = 4.97 µM, Selectivity Index for AChE <0.124). In contrast, the 4,5-diphenyl regioisomer 4g exhibited dual inhibition (AChE IC50 = 5.11 µM; BChE IC50 = 14.16 µM, SI = 2.771), while the 5,6-diphenyl regioisomer 18g was the most potent and selective AChE inhibitor (IC50 = 1.75 µM, SI >22.857) [1]. All compounds were evaluated using the modified Ellman's method against AChE from electric eel and BChE from equine serum under identical conditions.
| Evidence Dimension | BChE inhibitory selectivity (Selectivity Index for AChE) |
|---|---|
| Target Compound Data | 4,6-diphenyl derivative 11g: BChE IC50 = 4.97 µM, SI for AChE <0.124 |
| Comparator Or Baseline | 4,5-diphenyl derivative 4g: AChE IC50 = 5.11 µM, BChE IC50 = 14.16 µM, SI = 2.771; 5,6-diphenyl derivative 18g: AChE IC50 = 1.75 µM, SI >22.857 |
| Quantified Difference | 4,6-derivative SI for AChE <0.124 (i.e., >22-fold BChE selectivity vs. AChE) vs. 4,5-derivative SI = 2.771 (broad dual inhibition); opposite selectivity direction relative to 5,6-derivative (AChE-selective) |
| Conditions | Modified Ellman's method; AChE from electric eel, BChE from equine serum; compounds tested as N2-piperazinyl-ethyl derivatives under identical assay conditions |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting BChE-predominant pathologies (e.g., advanced Alzheimer's disease), the 4,6-diphenyl scaffold offers the only regioisomer with high BChE selectivity, avoiding off-target AChE-mediated peripheral cholinergic side effects.
- [1] Tok, F., et al. Design, Synthesis and Investigation of New Diphenyl Substituted Pyridazinone Derivatives as Both Cholinesterase and Aβ-Aggregation Inhibitors. Med. Chem. 2019, 15(1), 59–76. View Source
